REACTION_CXSMILES
|
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=1.[CH3:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1.C(=O)([O-])[O-].[K+].[K+]>CS(C)=O>[CH3:13][N:14]1[CH2:19][CH2:18][N:17]([CH2:2][CH2:3][C:4]2[CH:9]=[CH:8][C:7]([N+:10]([O-:12])=[O:11])=[CH:6][CH:5]=2)[CH2:16][CH2:15]1 |f:2.3.4|
|
Name
|
|
Quantity
|
0.9 g
|
Type
|
reactant
|
Smiles
|
BrCCC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
520 μL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 100° C. for 2 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted into ethyl acetate (EtOAc)
|
Type
|
WASH
|
Details
|
washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent and chromatography on silica
|
Type
|
WASH
|
Details
|
eluting with EtOAc/CH3OH/NH4OH (10:1:0.1
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)CCC1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 850 mg | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |